molecular formula C15H21N3O3S B5714553 1-[(2,4-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide

1-[(2,4-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide

Cat. No.: B5714553
M. Wt: 323.4 g/mol
InChI Key: HBUUGERDBIBRKP-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities.

Preparation Methods

The synthesis of 1-[(2,4-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of 2,4-dimethoxyaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with piperidine-4-carboxamide under controlled conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-[(2,4-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2,4-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

1-[(2,4-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide can be compared with other piperidine derivatives such as:

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-20-11-3-4-12(13(9-11)21-2)17-15(22)18-7-5-10(6-8-18)14(16)19/h3-4,9-10H,5-8H2,1-2H3,(H2,16,19)(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUUGERDBIBRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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